3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol
Description
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol is a synthetic organic compound characterized by a propan-1-ol backbone substituted with a 4-amino-3-(trifluoromethyl)phenoxy group. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the amino (–NH₂) and hydroxyl (–OH) groups contribute to hydrogen bonding and aqueous solubility.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-[4-amino-3-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15/h2-3,6,15H,1,4-5,14H2 |
InChI Key |
SYUBWKGKIAOORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCO)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 4-amino-3-(trifluoromethyl)phenol reacts with 3-chloropropanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanal or 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanone.
Reduction: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1) with overlapping motifs but distinct functional groups:
Key Observations:
- Benzimidazole Analogs (): The benzimidazole core in these compounds introduces planar aromaticity, favoring interactions with biomolecules like enzymes or DNA. However, their reduced solubility compared to the target compound may limit bioavailability .
- Phenoxy vs. Carboxylic Acid Groups: The target compound’s phenoxy group offers π-stacking capability, whereas the acetic acid analog’s –COOH group enhances acidity, making it suitable for ionic interactions in polar environments .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The –CF₃ group in all compounds increases logP values, but the target compound’s hydroxyl and amino groups moderate this effect, likely improving aqueous solubility over benzimidazole analogs .
- Metabolic Stability: The absence of ester or carboxylic acid groups in the target compound may reduce susceptibility to hydrolysis compared to [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
